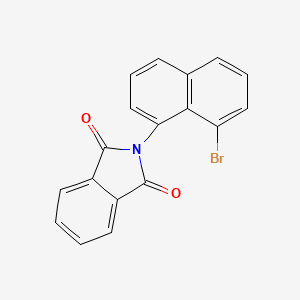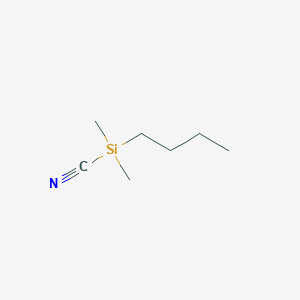
Butyl(dimethyl)silanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl(dimethyl)silanecarbonitrile is an organosilicon compound that features a butyl group, two methyl groups, and a silane group bonded to a carbonitrile functional group
準備方法
Synthetic Routes and Reaction Conditions
Butyl(dimethyl)silanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of butyl lithium with dimethylchlorosilane, followed by the addition of cyanogen bromide. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process might include the use of catalysts such as Lewis acids to facilitate the reaction and improve efficiency .
化学反応の分析
Types of Reactions
Butyl(dimethyl)silanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the carbonitrile group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under anhydrous conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Primary amines.
Substitution: Various substituted silane derivatives depending on the nucleophile used.
科学的研究の応用
Butyl(dimethyl)silanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the synthesis of biologically active molecules and pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings
作用機序
The mechanism of action of butyl(dimethyl)silanecarbonitrile involves its ability to form stable bonds with other molecules through its silane and carbonitrile groups. The silane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. The carbonitrile group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
Butyl(dimethyl)silane: Lacks the carbonitrile group, making it less reactive in nucleophilic addition reactions.
Dimethylsilanecarbonitrile: Lacks the butyl group, which affects its physical properties and reactivity.
Butylsilanecarbonitrile: Lacks the dimethyl groups, which can influence its steric and electronic properties .
Uniqueness
Butyl(dimethyl)silanecarbonitrile is unique due to the presence of both butyl and dimethyl groups along with the carbonitrile functional group. This combination provides a balance of steric hindrance and electronic effects, making it a versatile compound for various chemical reactions and applications.
特性
CAS番号 |
112255-64-8 |
|---|---|
分子式 |
C7H15NSi |
分子量 |
141.29 g/mol |
IUPAC名 |
[butyl(dimethyl)silyl]formonitrile |
InChI |
InChI=1S/C7H15NSi/c1-4-5-6-9(2,3)7-8/h4-6H2,1-3H3 |
InChIキー |
QPAGWSFQVFDCAU-UHFFFAOYSA-N |
正規SMILES |
CCCC[Si](C)(C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide](/img/structure/B14308270.png)
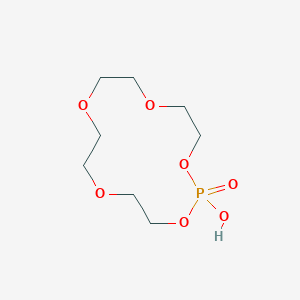
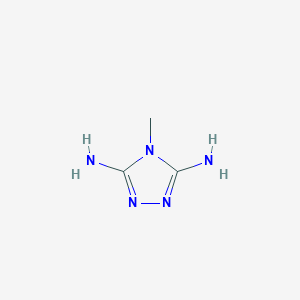
![(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone](/img/structure/B14308293.png)

![1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14308299.png)
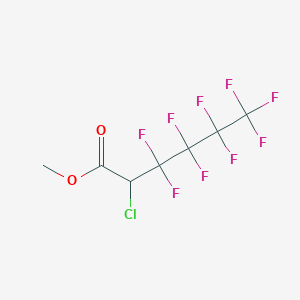


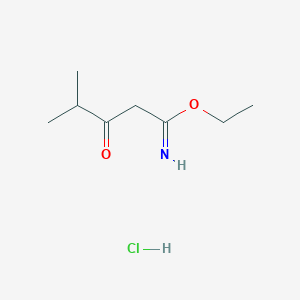
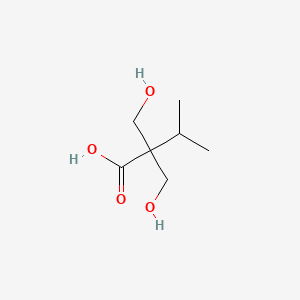

![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)
